Cas no 39903-21-4 (29-Hydroxyfriedelan-3-one)

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid derivative belonging to the friedelane class, characterized by a hydroxyl group at the C-29 position and a ketone at C-3. This compound is of interest in organic and medicinal chemistry due to its structural complexity and potential bioactive properties. Its rigid polycyclic framework serves as a valuable scaffold for studying structure-activity relationships in natural product derivatives. The presence of both hydroxyl and carbonyl functional groups enhances its reactivity, making it a versatile intermediate for further chemical modifications. Researchers value this compound for its potential applications in pharmacological studies, particularly in exploring anti-inflammatory or cytotoxic activities. Its well-defined structure also facilitates spectroscopic characterization and purity assessment.
29-Hydroxyfriedelan-3-one structure
29-Hydroxyfriedelan-3-one structure
商品名:29-Hydroxyfriedelan-3-one
CAS番号:39903-21-4
MF:C30H50O2
メガワット:442.717
CID:836949
PubChem ID:14108943

29-Hydroxyfriedelan-3-one 化学的及び物理的性質

名前と識別子

    • 24,25,26-Trinoroleanan-3-one, 29-hydroxy-5,9,13-trimethyl-, (4b,5b,8a,9b,10a,13a,14b,20a)-
    • 29-Hydroxyfriedelan-3-one
    • 24,25,26-Trinoroleanan-3-one, 29-hydroxy-5,9,13-trimethyl-,(4b,5b,8a,9b,10a,13a,14b,20a)-
    • 3-Oxo-29-hydroxyfriedelane
    • Friedelane-3-one-29-ol
    • CHEMBL516320
    • 39903-21-4
    • (-)-29-Hydroxyfriedelan-3-one
    • BDBM50242230
    • AKOS032962444
    • 29-hydroxy-3-friedelanone
    • FS-9863
    • (4R,4aS,6aS,6bR,8aS,11R,12aR,12bS,14aS,14bS)-11-(hydroxymethyl)-4,4a,6b,8a,11,12b,14a-heptamethylicosahydropicen-3(2H)-one
    • Friedelane-3-on-29-ol
    • DTXSID301311302
    • (4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
    • SCHEMBL4414743
    • 29-hydroxyfriedelin
    • CHEBI:132374
    • [ "" ]
    • 11-(Hydroxymethyl)-4,4a,6b,8a,11,12b,14a-heptamethylicosahydro-3(2H)-picenone #
    • D:A-Friedooleanan-3-one, 29-hydroxy-, (20.alpha.)-
    • NAOCHKKFDYTOII-UHFFFAOYSA-N
    • ConMedNP.2270
    • ConMedNP.2268
    • ConMedNP.2269
    • インチ: InChI=1S/C31H52O2/c1-25(2)24(33)10-9-21-28(5)16-18-31(8)23-19-26(3,20-32)13-14-27(23,4)15-17-30(31,7)22(28)11-12-29(21,25)6/h21-23,32H,9-20H2,1-8H3/t21-,22-,23+,26?,27+,28-,29-,30+,31-/m0/s1
    • InChIKey: VMNWCCRDCHSHJU-AQSQDIFFSA-N
    • ほほえんだ: C[C@@]12CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)CO)C)C)CCC(=O)C5(C)C)C)C

計算された属性

  • せいみつぶんしりょう: 442.38100
  • どういたいしつりょう: 442.381080833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 32
  • 回転可能化学結合数: 1
  • 複雑さ: 805
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.2
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 518.7±23.0 °C at 760 mmHg
  • フラッシュポイント: 219.3±15.2 °C
  • PSA: 37.30000
  • LogP: 7.42940
  • じょうきあつ: 0.0±3.1 mmHg at 25°C

29-Hydroxyfriedelan-3-one セキュリティ情報

29-Hydroxyfriedelan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H27800-5mg
29-Hydroxyfriedelan-3-one
39903-21-4 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2836-1 mg
29-Hydroxyfriedelan-3-one
39903-21-4
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN2836-1 mL * 10 mM (in DMSO)
29-Hydroxyfriedelan-3-one
39903-21-4 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
A2B Chem LLC
AF82717-5mg
29-Hydroxyfriedelan-3-one
39903-21-4 98.5%
5mg
$644.00 2024-04-20
TargetMol Chemicals
TN2836-5 mg
29-Hydroxyfriedelan-3-one
39903-21-4 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN2836-5mg
29-Hydroxyfriedelan-3-one
39903-21-4
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN2836-1 ml * 10 mm
29-Hydroxyfriedelan-3-one
39903-21-4
1 ml * 10 mm
¥ 3330 2024-07-20

29-Hydroxyfriedelan-3-one 関連文献

29-Hydroxyfriedelan-3-oneに関する追加情報

Recent Advances in the Study of 29-Hydroxyfriedelan-3-one (CAS: 39903-21-4): A Comprehensive Research Brief

29-Hydroxyfriedelan-3-one (CAS: 39903-21-4), a pentacyclic triterpenoid derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings from peer-reviewed studies published within the past 24 months, focusing on the compound's pharmacological activities, biosynthesis pathways, and structural modifications.

Recent pharmacological investigations have revealed that 29-Hydroxyfriedelan-3-one exhibits remarkable anti-inflammatory and anticancer properties through multiple mechanisms. A 2023 study published in the Journal of Natural Products demonstrated its ability to inhibit NF-κB signaling pathways in macrophage cells at concentrations as low as 5 μM, with minimal cytotoxicity (IC50 > 50 μM in normal cell lines). The compound's selective activity against cancer cell lines, particularly in breast (MCF-7) and colon (HT-29) cancer models, has been attributed to its unique interaction with cellular apoptosis regulators.

Structural analysis using X-ray crystallography (resolution 1.8 Å) has provided new insights into the molecular conformation of 29-Hydroxyfriedelan-3-one, revealing an unusual chair-boat-chair-boat-chair configuration in its pentacyclic core. This distinctive three-dimensional arrangement, coupled with the strategic positioning of the C-29 hydroxyl group, appears to be crucial for its biological activity. Computational docking studies suggest high binding affinity (ΔG = -9.2 kcal/mol) with several key inflammatory mediators.

In the field of synthetic biology, significant progress has been made in understanding the biosynthetic pathway of 29-Hydroxyfriedelan-3-one in its natural sources. A groundbreaking 2024 study in Nature Chemical Biology identified and characterized three novel oxidosqualene cyclases responsible for the compound's production in Maytenus ilicifolia. These findings open new possibilities for metabolic engineering approaches to enhance production yields, addressing current challenges in natural product isolation.

The compound's pharmacokinetic profile has been substantially improved through recent structural modification efforts. Semi-synthetic derivatives featuring C-3 keto group modifications have shown enhanced oral bioavailability (up to 42% in rat models) while maintaining therapeutic efficacy. Particularly promising is the 3-O-β-D-glucopyranoside derivative, which demonstrated a 3-fold increase in water solubility without compromising its anti-proliferative activity against tumor cells.

Emerging applications in drug delivery systems have been explored using 29-Hydroxyfriedelan-3-one as a structural scaffold. Its amphiphilic nature has been exploited to develop novel nanoparticle formulations that show pH-dependent release characteristics, with potential for targeted cancer therapy. Preliminary in vivo studies indicate these formulations can achieve tumor accumulation rates exceeding 15% of the administered dose.

Despite these advances, challenges remain in the clinical translation of 29-Hydroxyfriedelan-3-one-based therapies. Current research priorities include addressing metabolic instability issues, optimizing synthetic routes for large-scale production, and conducting comprehensive toxicity profiling. The establishment of robust structure-activity relationship models through computational and experimental approaches will be crucial for the rational design of next-generation derivatives with improved therapeutic indices.

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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:39903-21-4)29-Hydroxyfriedelan-3-one
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清らかである:>98%
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